molecular formula C5H4F3IN2 B2689662 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 898288-96-5

5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B2689662
CAS RN: 898288-96-5
M. Wt: 276.001
InChI Key: SCJIXDIGFNQGEH-UHFFFAOYSA-N
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Description

5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. This compound has received significant attention from the scientific community due to its unique properties and potential applications in various fields.

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including compounds similar to 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, have garnered attention for their anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This has led to a focus on exploring trifluoromethylpyrazoles for their medicinal potential, aiming to develop novel agents with better action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Organometallic Chemistry

Research into the organometallic chemistry of Group 5 metal complexes, including those with pyrazole-based ligands, has shown promising developments. These studies, particularly focused on vanadium, niobium, and tantalum complexes, aim to model interactions in metalloproteins and explore potential applications in various fields, including catalysis and material science (Etienne, 1996).

Anticancer Applications

The pyrazolo[1,5-a]pyrimidine scaffold, related to pyrazole compounds, has been identified as a versatile building block for developing drug candidates with a broad range of medicinal properties, including anticancer activity. Significant structure-activity relationship (SAR) studies have highlighted the potential of this scaffold in drug discovery, encouraging further exploration to develop novel anticancer agents (Cherukupalli et al., 2017).

Pyrazoline Derivatives for Therapeutic Applications

Pyrazolines, due to their diverse biological properties, have been a focal point of research, leading to the discovery of derivatives with antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These findings underscore the therapeutic potential of pyrazoline derivatives and highlight their role in the development of new pharmacological agents (Shaaban, Mayhoub, & Farag, 2012).

properties

IUPAC Name

5-iodo-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3IN2/c1-11-4(9)2-3(10-11)5(6,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJIXDIGFNQGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

CAS RN

898288-96-5
Record name 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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